
Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride is a synthetic organic compound known for its unique chemical properties and applications. It is characterized by the presence of chloroethyl and chloroethoxy groups attached to a methylammonium chloride core. This compound is not naturally occurring and is typically synthesized in laboratories for various industrial and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride typically involves the reaction of ethylene chlorohydrin with formaldehyde under acidic conditions. This reaction forms bis(2-chloroethoxy)methane, which is then further reacted with methylamine to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature and pressure control to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze slowly in water, leading to the formation of corresponding alcohols and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions or amines can react with the chloroethyl groups.
Acidic or Basic Conditions: The hydrolysis reaction is typically facilitated under acidic or basic conditions.
Major Products
Alcohols: Hydrolysis of the compound results in the formation of alcohols.
Hydrochloric Acid: Hydrolysis also produces hydrochloric acid as a byproduct.
Aplicaciones Científicas De Investigación
Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of pesticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride involves its interaction with nucleophiles, leading to substitution reactions. The chloroethyl groups are particularly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is the basis for its potential therapeutic applications and its use in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but lacks the methylammonium chloride core.
Bis(2-chloroethyl)methylamine: Contains a methylamine group instead of the chloroethoxy group.
Uniqueness
Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride is unique due to its combination of chloroethyl and chloroethoxy groups attached to a methylammonium chloride core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
92335-32-5 |
|---|---|
Fórmula molecular |
C7H15Cl4NO |
Peso molecular |
271.0 g/mol |
Nombre IUPAC |
2-chloroethoxy-bis(2-chloroethyl)-methylazanium;chloride |
InChI |
InChI=1S/C7H15Cl3NO.ClH/c1-11(5-2-8,6-3-9)12-7-4-10;/h2-7H2,1H3;1H/q+1;/p-1 |
Clave InChI |
YQXZIOAEWQEPRN-UHFFFAOYSA-M |
SMILES canónico |
C[N+](CCCl)(CCCl)OCCCl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


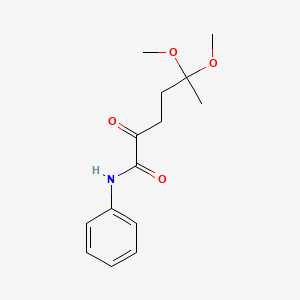
![1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14368898.png)
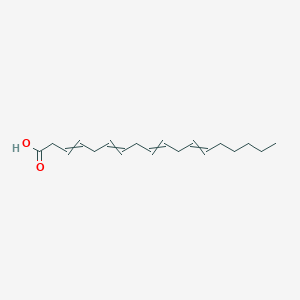
![3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B14368908.png)
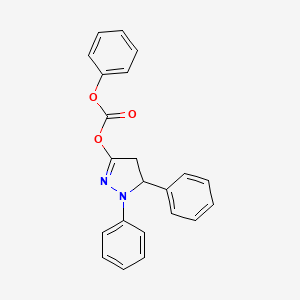

![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)
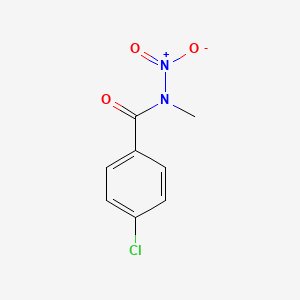




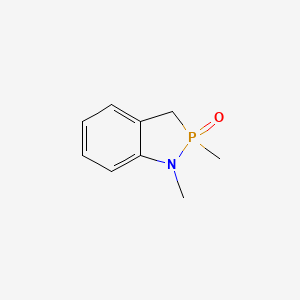
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)
